molecular formula C15H16N2OS2 B11179937 (5E)-5-(3,4-dihydroisoquinolin-2(1H)-ylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3,4-dihydroisoquinolin-2(1H)-ylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11179937
M. Wt: 304.4 g/mol
InChI Key: RACYGAXWUHRDKH-JLHYYAGUSA-N
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Description

(5E)-3-ETHYL-2-SULFANYLIDENE-5-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an ethyl group, and a tetrahydroisoquinoline moiety. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ETHYL-2-SULFANYLIDENE-5-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-mercaptoacetic acid with an appropriate aldehyde or ketone to form the thiazolidinone ring. The reaction conditions often require a catalyst, such as p-toluenesulfonic acid, and are carried out under reflux in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ETHYL-2-SULFANYLIDENE-5-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidinone derivatives with different substituents.

    Substitution: The ethyl group and other substituents can be replaced with different functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidinone derivatives, each with potentially different biological activities.

Scientific Research Applications

(5E)-3-ETHYL-2-SULFANYLIDENE-5-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-3-ETHYL-2-SULFANYLIDENE-5-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and biological activities.

    Isoquinoline Derivatives: Compounds with similar isoquinoline moieties but different functional groups.

Uniqueness

(5E)-3-ETHYL-2-SULFANYLIDENE-5-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring and a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H16N2OS2

Molecular Weight

304.4 g/mol

IUPAC Name

(5E)-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H16N2OS2/c1-2-17-14(18)13(20-15(17)19)10-16-8-7-11-5-3-4-6-12(11)9-16/h3-6,10H,2,7-9H2,1H3/b13-10+

InChI Key

RACYGAXWUHRDKH-JLHYYAGUSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\N2CCC3=CC=CC=C3C2)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CN2CCC3=CC=CC=C3C2)SC1=S

Origin of Product

United States

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